2,5-Epoxycholestane-3,6-diyl diacetate
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Overview
Description
2,5-Epoxycholestane-3,6-diyl diacetate is a chemical compound with the molecular formula C31H50O4 It is a derivative of cholestane, featuring an epoxide group at positions 2 and 5, and acetate groups at positions 3 and 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Epoxycholestane-3,6-diyl diacetate typically involves the epoxidation of cholestane derivatives followed by acetylation. The epoxidation can be achieved using peracids such as m-chloroperbenzoic acid under controlled conditions to introduce the epoxide group at the desired positions. The subsequent acetylation is carried out using acetic anhydride in the presence of a catalyst like pyridine to form the diacetate ester.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,5-Epoxycholestane-3,6-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols or other oxygenated derivatives.
Reduction: The compound can be reduced to open the epoxide ring, yielding different alcohols.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide or hydrogen peroxide can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of diols or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides, thioesters, or other substituted derivatives.
Scientific Research Applications
2,5-Epoxycholestane-3,6-diyl diacetate has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of 2,5-Epoxycholestane-3,6-diyl diacetate involves its interaction with specific molecular targets and pathways. The epoxide group can react with nucleophilic sites in proteins and DNA, potentially leading to modifications that affect cellular functions. The acetate groups may also play a role in modulating the compound’s solubility and bioavailability, influencing its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxycholestane-3,6-diyl diacetate
- Cholestane-3,6-diyl diacetate
- 5-Alpha-cholestane-3-beta,6-beta-diyl diacetate
Uniqueness
2,5-Epoxycholestane-3,6-diyl diacetate is unique due to the presence of the epoxide group at positions 2 and 5, which imparts distinct chemical reactivity compared to other cholestane derivatives. This structural feature allows for specific interactions and reactions that are not possible with similar compounds lacking the epoxide group.
Properties
CAS No. |
50994-17-7 |
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Molecular Formula |
C31H50O5 |
Molecular Weight |
502.7 g/mol |
IUPAC Name |
[16-acetyloxy-9,13-dimethyl-8-(6-methylheptan-2-yl)-18-oxapentacyclo[13.2.1.01,13.04,12.05,9]octadecan-2-yl] acetate |
InChI |
InChI=1S/C31H50O5/c1-18(2)9-8-10-19(3)23-11-12-24-22-15-28(35-21(5)33)31-17-26(34-20(4)32)27(36-31)16-30(31,7)25(22)13-14-29(23,24)6/h18-19,22-28H,8-17H2,1-7H3 |
InChI Key |
RLGPOFRMDWZYFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C45C3(CC(O4)C(C5)OC(=O)C)C)OC(=O)C)C |
Origin of Product |
United States |
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